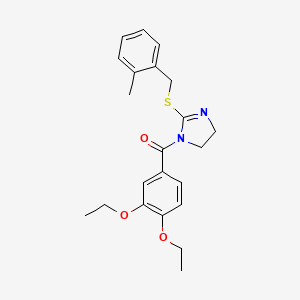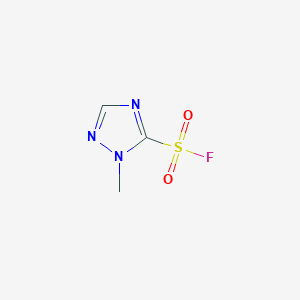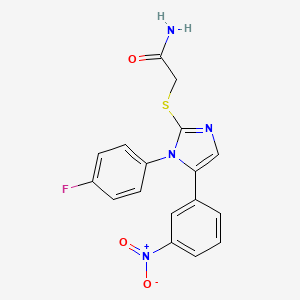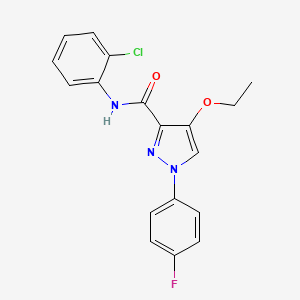![molecular formula C18H22Cl2N4O B2957307 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride CAS No. 2418594-60-0](/img/structure/B2957307.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups. It contains an indene group, which is a polycyclic hydrocarbon, attached to an amino group. It also has a tetrahydroquinoxaline group, which is a type of heterocyclic compound, attached to a carboxamide group. The presence of the dihydrochloride indicates that this compound is likely a salt, which could influence its solubility and other physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple cyclic structures and functional groups. The stereochemistry at the 1R,2R positions indicates that there are two chiral centers in the molecule, which could significantly influence its chemical properties and interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the carboxamide could make this compound relatively polar, influencing its solubility in different solvents. The presence of the dihydrochloride salt could also make it more soluble in polar solvents like water .科学的研究の応用
Synthesis and Characterization
- The compound's efficient asymmetric synthesis is crucial for its potential in treating human papillomavirus infections, as demonstrated by Boggs et al. (2007). This synthesis involves a key step of asymmetric reductive amination directed by chiral (phenyl)ethylamines, achieving up to 96% disastereo facial selectivity (Boggs et al., 2007).
- Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a related compound, highlighting its potential as a calcitonin gene-related peptide (CGRP) receptor antagonist (Cann et al., 2012).
Pharmacological Evaluation
- Mahesh et al. (2011) designed a novel series of 3-ethoxyquinoxalin-2-carboxamides, including a structurally related compound, as 5-HT3 receptor antagonists. These compounds showed promising antidepressant-like activity in the forced swim test (Mahesh et al., 2011).
- Sawai et al. (2010) developed a manufacturing process for a peptide-like amorphous compound related to the queried chemical, demonstrating its application as a diabetes drug (Sawai et al., 2010).
Antimicrobial and Anticancer Properties
- Rajput and Sharma (2021) synthesized and characterized a series of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, exhibiting moderate to excellent antimicrobial activities (Rajput & Sharma, 2021).
- Ravichandiran et al. (2019) investigated the cytotoxic activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, including compounds structurally similar to the queried chemical, showing remarkable cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
作用機序
特性
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O.2ClH/c19-17-12-6-2-1-5-11(12)9-15(17)22-18(23)16-10-20-13-7-3-4-8-14(13)21-16;;/h1-2,5-6,10,15,17H,3-4,7-9,19H2,(H,22,23);2*1H/t15-,17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVSHKXGFITZEK-FXKISCCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NC(=CN=C2C1)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2957225.png)
![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)
![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2957233.png)

amino]-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2957237.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)




![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)
